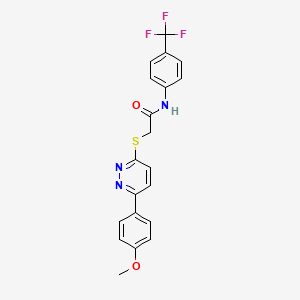

![molecular formula C10H16N2O2 B2837438 2-[(2-furylmethyl)amino]-N-isopropylacetamide CAS No. 838091-25-1](/img/structure/B2837438.png)

2-[(2-furylmethyl)amino]-N-isopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

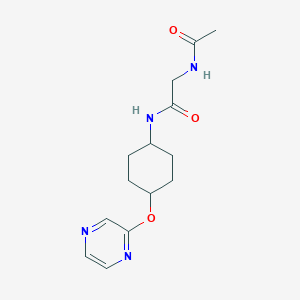

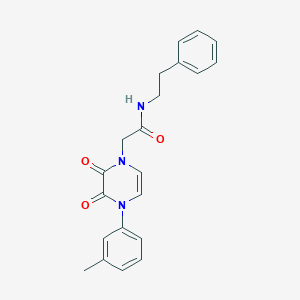

“2-[(2-furylmethyl)amino]-N-isopropylacetamide” is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-[(2-furylmethyl)amino]-N-isopropylacetamide” is represented by the SMILES string: CC©NC(=O)CNCC1=CC=CO1 . This indicates that the compound contains an isopropyl group (CC©), an amide group (NC(=O)), and a furylmethyl group (CNCC1=CC=CO1).Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-furylmethyl)amino]-N-isopropylacetamide” include a molecular weight of 196.25 and a molecular formula of C10H16N2O2 . More specific properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Ketamine and Analogs: Pharmacokinetics and Mechanisms

Ketamine, chemically related to 2-[(2-furylmethyl)amino]-N-isopropylacetamide, offers a rich area of study due to its unique pharmacokinetics and pharmacodynamics. It functions primarily as an NMDA receptor antagonist without affinity for GABA receptors. This specificity underpins its use in anesthesia, pain therapy, and its rapid-acting antidepressant effects. Research highlights include its metabolic pathway involving cytochrome P450 enzymes, leading to various metabolites like norketamine, and its potential in treating chronic pain and depression. However, challenges such as its psychotomimetic and cognitive adverse effects limit its clinical utility (Peltoniemi et al., 2016).

Biogenic Amines: Food Safety and Nitrosamine Formation

The study of biogenic amines (BAs) in foods, such as histamine and cadaverine, reveals their importance in food safety and quality. BAs can indicate spoilage and contribute to food intoxication, but they also play a role in the formation of nitrosamines, compounds with potential health risks. Understanding the relationships between BAs and their mechanisms can improve food safety protocols and mitigate risks associated with nitrosamine formation (Bulushi et al., 2009).

Chlorogenic Acid: Pharmacological Profile

Chlorogenic Acid (CGA) represents another compound with significant research applications. Its presence in green coffee extracts and tea underscores its dietary relevance. CGA exhibits a wide range of biological and pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its impact on lipid and glucose metabolism suggests potential therapeutic applications in managing diseases like diabetes and obesity. This underscores the importance of further research to harness CGA's pharmacological potential (Naveed et al., 2018).

Polymers Derived from Amino Acids: Biomedical Applications

Research into polymers based on amino acids, including poly(glutamic acid) and poly(lysine), highlights their biomedical applications. These polymers' biocompatibility, biodegradability, and metabolizable nature make them suitable for drug delivery systems, gene therapy, and antiviral compounds. This area of study explores the synthesis, properties, and potential clinical applications of these polymers, illustrating the vast potential of amino acid-based materials in medicine and pharmacology (Thompson & Scholz, 2021; Shih et al., 2004).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(furan-2-ylmethylamino)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-8(2)12-10(13)7-11-6-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANWNRPDWMPMLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CNCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-furylmethyl)amino]-N-isopropylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)

![3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2837359.png)

![3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2837360.png)

![N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2837373.png)